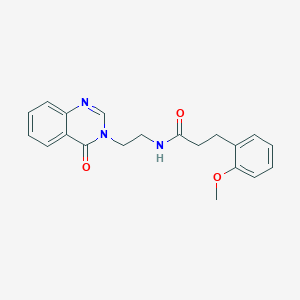
1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3,4-dihydroisoquinoline-1,2-dicarboxylic acid ester ) is a heterocyclic compound with interesting pharmaceutical and biological activities. Its chemical structure consists of an isoquinoline core with two carboxylic acid groups. Let’s explore its synthesis, reactions, and applications.
准备方法
Synthetic Routes::
Pictet–Spengler Reaction: This classic method involves the condensation of an aromatic aldehyde (such as 2-methylbenzaldehyde) with an amine (such as aniline) in the presence of an acid catalyst. The resulting imine cyclizes to form the isoquinoline ring. Subsequent esterification yields the target compound.
Reductive Amination: Starting from 2-methylquinoline, reductive amination with an aldehyde or ketone followed by esterification can lead to the desired compound.
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and purification steps.
化学反应分析
1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-methyl ester undergoes various reactions:
Oxidation: It can be oxidized to form the corresponding quinoline derivative.
Reduction: Reduction of the double bond in the dihydroisoquinoline ring can yield the fully saturated isoquinoline.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid groups.
Common Reagents: Reagents like hydrogen peroxide, reducing agents (e.g., sodium borohydride), and acid catalysts are commonly used.
Major Products: The major products depend on the specific reaction conditions.
科学研究应用
1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-methyl ester finds applications in:
Medicine: Its derivatives may exhibit antifungal, antibacterial, or antiviral properties.
Chemistry: It serves as a building block for more complex heterocycles.
Industry: It could be used in the synthesis of specialty chemicals.
作用机制
The exact mechanism of action for this compound may vary depending on its specific derivatives. it likely interacts with molecular targets or pathways relevant to its biological activities.
属性
CAS 编号 |
110599-67-2 |
|---|---|
分子式 |
C12H12NO4- |
分子量 |
234.23 g/mol |
IUPAC 名称 |
2-methoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylate |
InChI |
InChI=1S/C12H13NO4/c1-17-12(16)13-7-6-8-4-2-3-5-9(8)10(13)11(14)15/h2-5,10H,6-7H2,1H3,(H,14,15)/p-1 |
InChI 键 |
KZFWIMQCWWZZAQ-UHFFFAOYSA-M |
规范 SMILES |
COC(=O)N1CCC2=CC=CC=C2C1C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B12164432.png)
![2-({[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B12164444.png)
![methyl ({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetate](/img/structure/B12164447.png)
![N-(3-methoxypropyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B12164453.png)
![N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12164460.png)
![5-Bromo-2-{[3-(trifluoromethyl)piperidyl]sulfonyl}thiophene](/img/structure/B12164465.png)
![tert-butyl {1-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]piperidin-4-yl}carbamate](/img/structure/B12164471.png)
![2-[(4-bromophenyl)amino]-3-{(E)-[(4-bromophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12164487.png)

![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide](/img/structure/B12164495.png)
![1-[4-(methylsulfonyl)piperazin-1-yl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one](/img/structure/B12164496.png)
![N-{(1Z)-3-(tert-butylamino)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methylbenzamide](/img/structure/B12164498.png)

![N-(3,3-diphenylpropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B12164505.png)
